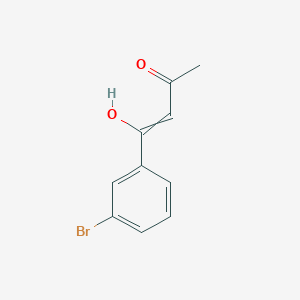

4-(3-Bromophenyl)-4-hydroxybut-3-en-2-one

CAS No.: 648415-81-0

Cat. No.: VC16914717

Molecular Formula: C10H9BrO2

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648415-81-0 |

|---|---|

| Molecular Formula | C10H9BrO2 |

| Molecular Weight | 241.08 g/mol |

| IUPAC Name | 4-(3-bromophenyl)-4-hydroxybut-3-en-2-one |

| Standard InChI | InChI=1S/C10H9BrO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-6,13H,1H3 |

| Standard InChI Key | DTZMUOPNPJJWPB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C=C(C1=CC(=CC=C1)Br)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-(3-Bromophenyl)-4-hydroxybut-3-en-2-one (IUPAC name: (3Z)-4-(3-bromophenyl)-4-hydroxybut-3-en-2-one) features a butenone backbone substituted at the 4-position with a 3-bromophenyl group and a hydroxyl group. Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 241.08 g/mol . The compound’s structure includes a conjugated system between the ketone and the double bond, which influences its reactivity and stability.

Stereochemical Considerations

The Z-configuration of the double bond is favored due to intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen, a common feature in analogous β-hydroxyketones . This stereoelectronic arrangement enhances stability and affects crystallization behavior, as observed in structurally similar compounds like (3Z)-4-(4-bromophenyl)-4-hydroxybut-3-en-2-one .

Comparative Analysis with Positional Isomers

The position of the bromine substituent significantly impacts physicochemical properties. For example, the para-substituted isomer (4-bromophenyl variant) exhibits a melting point of 112–114°C and a logP value of 1.91 , while the meta-substituted derivative (target compound) is expected to have slightly altered solubility and reactivity due to differences in electronic effects (Table 1).

Table 1: Comparison of 3- and 4-Bromophenyl Isomers

Synthesis and Manufacturing

Rhodium-Catalyzed Asymmetric Addition

A scalable method for synthesizing bromophenyl-substituted β-hydroxyketones involves rhodium-catalyzed asymmetric addition. In a procedure adapted from , (3-bromophenyl)boronic acid reacts with ethyl acrylate in the presence of bis(norbornadiene)rhodium(I) tetrafluoroborate and (R)-BINAP ligand. This method achieves enantioselectivity (>88% ee) and yields up to 95% under optimized conditions . Key steps include:

-

Ligand-Rhodium Complex Formation: The catalyst precursor activates the boronic acid for conjugate addition.

-

Stereoselective C–C Bond Formation: The chiral ligand directs the addition to the α,β-unsaturated ketone.

-

Hydrolysis and Purification: Saponification of the ester intermediate followed by crystallization in heptane yields the pure product .

Aldol Condensation

An alternative route employs aldol condensation between 3-bromoacetophenone and formaldehyde. This method, though less stereoselective, offers a straightforward pathway for small-scale synthesis. The reaction proceeds under basic conditions (e.g., NaOH/MeOH), yielding the β-hydroxyketone after acid workup .

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct data on the target compound are unavailable, its para-substituted analog decomposes at 220°C . The meta-bromo derivative is expected to exhibit similar thermal stability, with a melting point likely between 100–120°C based on structural comparisons .

Solubility and Partitioning

The compound is sparingly soluble in water (<0.1 mg/mL) but readily dissolves in polar aprotic solvents like DMSO and DMF. Its logP value, estimated at 1.85, suggests moderate lipophilicity, making it suitable for organic reaction media .

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption bands at 3300 cm⁻¹ (O–H stretch) and 1680 cm⁻¹ (C=O stretch) .

-

NMR: Characteristic signals include a singlet for the ketone carbonyl (~δ 2.1 ppm in ¹H NMR) and aromatic protons in the δ 7.2–7.8 ppm range .

Applications in Organic Synthesis

Chiral Building Block

The compound serves as a precursor for enantiomerically pure pharmaceuticals. For example, reduction of the ketone group produces β-hydroxy esters, which are intermediates in NSAID synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume